molecular formula C15H17N3O3S2 B2479937 Ethyl (4-(2-((2-(methylthio)phenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate CAS No. 953136-72-6

Ethyl (4-(2-((2-(methylthio)phenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate

Cat. No.: B2479937
CAS No.: 953136-72-6
M. Wt: 351.44
InChI Key: FEJIDHQXXRKVGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (4-(2-((2-(methylthio)phenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate is a complex organic compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (4-(2-((2-(methylthio)phenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate typically involves multiple steps. One common method starts with the reaction of ethyl acetoacetate with N-bromosuccinimide to form ethyl 2-bromo-3-oxobutanoate. This intermediate is then reacted with thiourea to produce ethyl 2-amino-4-methylthiazole-5-carboxylate. The final step involves the coupling of this intermediate with 2-(methylthio)aniline under appropriate conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of solid acid catalysts, such as xanthan sulfuric acid, to assist in the formation of the thiazole ring . Additionally, one-pot synthesis methods have been developed to streamline the production process and reduce the number of purification steps required .

Chemical Reactions Analysis

Types of Reactions

Ethyl (4-(2-((2-(methylthio)phenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .

Scientific Research Applications

Ethyl (4-(2-((2-(methylthio)phenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl (4-(2-((2-(methylthio)phenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate involves its interaction with specific molecular targets. The thiazole ring is known to interact with enzymes and proteins, potentially inhibiting their activity. This can lead to the disruption of essential biological pathways, resulting in antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-amino-4-methylthiazole-5-carboxylate
  • 2-(methylthio)aniline
  • Thiazole derivatives with various substituents

Uniqueness

Ethyl (4-(2-((2-(methylthio)phenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate is unique due to its specific combination of functional groups, which confer distinct biological activities. The presence of the thiazole ring, combined with the carbamate and methylthio groups, enhances its potential as a therapeutic agent .

Properties

IUPAC Name

ethyl N-[4-[2-(2-methylsulfanylanilino)-2-oxoethyl]-1,3-thiazol-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3S2/c1-3-21-15(20)18-14-16-10(9-23-14)8-13(19)17-11-6-4-5-7-12(11)22-2/h4-7,9H,3,8H2,1-2H3,(H,17,19)(H,16,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEJIDHQXXRKVGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=NC(=CS1)CC(=O)NC2=CC=CC=C2SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.